molecular formula C8H9NO2 B025339 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 5196-20-3

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Cat. No.: B025339
CAS No.: 5196-20-3
M. Wt: 151.16 g/mol
InChI Key: GFEZPGADIMGWOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Chichibabin reaction, where pyridine derivatives are reacted with alkyl halides . The reaction conditions often require the presence of a base, such as sodium amide, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is unique due to its furo[3,4-c]pyridine ring system, which imparts specific chemical and biological properties. Its use as a reference standard in pharmaceutical research highlights its importance in ensuring the quality and consistency of analytical methods .

Properties

IUPAC Name

6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-8(10)7-4-11-3-6(7)2-9-5/h2,10H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEZPGADIMGWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COCC2=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199928
Record name 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00199928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5196-20-3
Record name 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5196-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol
Source European Chemicals Agency (ECHA)
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Record name 1,3-DIHYDRO-6-METHYLFURO(3,4-C)PYRIDIN-7-OL
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Q & A

Q1: What is significant about the synthesis method described in this research?

A1: The research presents a new, acid-catalyzed method for synthesizing 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols using pyridoxal and polyfunctional phenols []. This is notable because it utilizes readily available hydrochloric acid as a catalyst and achieves good yields of the target compounds. The study also demonstrates the method's versatility by synthesizing a known bioactive compound, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (TM2002) []. This suggests the method could be expanded to utilize nucleophiles beyond phenols.

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